molecular formula C20H21BrN2 B13713862 5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole

5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B13713862
M. Wt: 369.3 g/mol
InChI Key: GMKYIYZUCPXRCX-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: NaBH4 in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazole derivatives with new functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylmethyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21BrN2

Molecular Weight

369.3 g/mol

IUPAC Name

5-bromo-1-(cyclohexylmethyl)-2-phenylbenzimidazole

InChI

InChI=1S/C20H21BrN2/c21-17-11-12-19-18(13-17)22-20(16-9-5-2-6-10-16)23(19)14-15-7-3-1-4-8-15/h2,5-6,9-13,15H,1,3-4,7-8,14H2

InChI Key

GMKYIYZUCPXRCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C3=C(C=C(C=C3)Br)N=C2C4=CC=CC=C4

Origin of Product

United States

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